2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol
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Overview
Description
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol is an organic compound with the molecular formula C12H18FNO. It is a fluorinated derivative of phenylpropanolamine, which is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol typically involves the reaction of 4-fluoro-3-methylbenzylamine with acetone in the presence of a reducing agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Nucleophiles like OH-, NH2-, solvents such as water or alcohols.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of certain medical conditions, including respiratory disorders and hypertension.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating the activity of neurotransmitters or enzymes. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylaniline: A precursor in the synthesis of 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol.
Phenylpropanolamine: A structurally related compound with similar pharmacological properties.
4-Fluoro-3-methylphenylpropanolamine: Another fluorinated derivative with comparable chemical and biological activities.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This fluorinated derivative exhibits improved pharmacokinetic properties, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C12H18FNO |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-[(4-fluoro-3-methylphenyl)methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-9-6-10(4-5-11(9)13)7-14-12(2,3)8-15/h4-6,14-15H,7-8H2,1-3H3 |
InChI Key |
ARVDWNYJNBELEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC(C)(C)CO)F |
Origin of Product |
United States |
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